molecular formula C8H3Cl3N2 B2390107 1,4,6-Trichlorophthalazine CAS No. 178309-37-0

1,4,6-Trichlorophthalazine

Cat. No.: B2390107
CAS No.: 178309-37-0
M. Wt: 233.48
InChI Key: UHLIWROXGHZFPB-UHFFFAOYSA-N
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Description

1,4,6-Trichlorophthalazine is an organochlorine compound with the molecular formula C8H3Cl3N2. It is a derivative of phthalazine, a bicyclic heterocycle consisting of a benzene ring fused with a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,6-Trichlorophthalazine can be synthesized through several methods. One common approach involves the chlorination of phthalazine derivatives. The reaction typically requires the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trichlorophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism by which 1,4,6-Trichlorophthalazine exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its antitumor activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,6-Trichlorophthalazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise chemical modifications.

Properties

IUPAC Name

1,4,6-trichlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLIWROXGHZFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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